

2-Epi-3a-epiburchellin CAS number and molecular formula

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Compound of Interest		
Compound Name:	3a-Epiburchellin	
Cat. No.:	B15592508	Get Quote

In-Depth Technical Guide: 2-Epi-3a-epiburchellin

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

- Parameter	Value	Reference
CAS Number	57457-99-5	[1][2][3][4][5]
Molecular Formula	C20H20O5	[1][2][3]

Introduction

2-Epi-**3a-epiburchellin** is a neolignan, a class of natural products known for their diverse biological activities. While detailed experimental data specifically for 2-Epi-**3a-epiburchellin** is limited in publicly available literature, extensive research has been conducted on its stereoisomer, burchellin. This guide will focus on the known biological activities and mechanisms of action of burchellin and its derivatives as a scientifically accepted proxy to infer the potential therapeutic applications of 2-Epi-**3a-epiburchellin**. The primary areas of investigation for these related compounds include their potent antiviral, larvicidal, and antitumor properties.

Biological Activities and Quantitative Data



The biological activities of burchellin, a stereoisomer of 2-Epi-**3a-epiburchellin**, have been demonstrated across several key areas.

Antitumor Activity against Neuroblastoma

A derivative of burchellin (referred to as compound 4 in the study) has shown significant and selective cytotoxic effects against human neuroblastoma cell lines.[5] The compound was found to induce caspase-dependent apoptosis through a mitochondrial pathway.[5][6]

Cell Line	IC50 (μM) after 48h	Compound
LA-N-1 (Neuroblastoma)	49.67	Burchellin Derivative (Compound 4)
NB-39 (Neuroblastoma)	48.03	Burchellin Derivative (Compound 4)

Data extracted from Kurita et al., 2018.[5]

Larvicidal Activity against Aedes aegypti

Burchellin has demonstrated potent larvicidal activity against the dengue mosquito vector, Aedes aegypti.[2][4]

Parameter	Value (ppm)
LD50	15.5
LD90	27

At a concentration of 30 ppm, burchellin resulted in 100% mortality of third-instar larvae.[2][4] Histological analysis of treated larvae revealed cellular destruction and vacuolization of epithelial cells in the midgut.[2]

Antiviral Activity

Burchellin and its stereoisomers have been reported to exhibit potent antiviral effects against Coxsackie virus B3.[1]



Experimental Protocols Cytotoxicity Assay (MTT Assay) for Antitumor Activity

This protocol is based on the methodology described for testing burchellin derivatives against neuroblastoma cell lines.[5]

- Cell Plating: Neuroblastoma cells (e.g., LA-N-1, NB-39) and normal control cells are seeded in 96-well plates at a density of 2 x 10⁴ cells/well.
- Compound Treatment: The cells are treated with various concentrations of the burchellin derivative (e.g., 1 x 10^-6 to 1 x 10^-4 M) for 48 hours. A vehicle control is also included.
- MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The relative cell survival is calculated in comparison to the vehicle control to determine the IC50 values.

Larvicidal Bioassay against Aedes aegypti

The following protocol is a summary of the methodology used to evaluate the larvicidal activity of burchellin.[2]

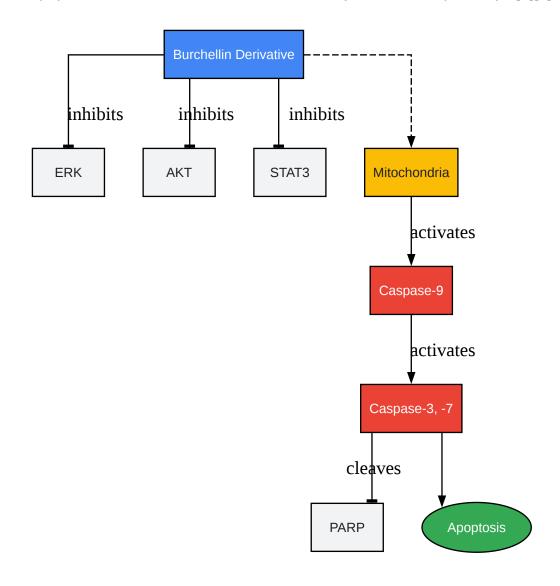
- Larvae Selection: Third-instar larvae of Aedes aegypti are used for the experiments.
- Compound Preparation: Burchellin is dissolved in acetone and then diluted in a saline solution (0.15M NaCl) to achieve the final desired concentrations (e.g., 0.5 to 300 ppm).
- Treatment Groups: Groups of 10 larvae are placed in glass containers with 10 mL of mineral water. The burchellin solutions are then added to these containers. Control groups with acetone and saline are also prepared.



- Mortality Assessment: Larval mortality is recorded at regular intervals (e.g., 24 and 48 hours) after the application of the compound.
- Data Analysis: The lethal dose values (LD50 and LD90) are calculated using appropriate statistical methods, such as the trimmed Spearman-Karber method.[2]

Signaling Pathways Apoptosis Induction in Neuroblastoma Cells by a Burchellin Derivative

The antitumor effect of a burchellin derivative on neuroblastoma cells is mediated through the induction of apoptosis, which involves the inhibition of key cell survival pathways.[5][6]





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Caption: Proposed mechanism of apoptosis induction by a burchellin derivative in neuroblastoma cells.

This pathway illustrates that the burchellin derivative inhibits the pro-survival signaling molecules ERK, AKT, and STAT3.[5][6] It also acts on the mitochondria, leading to the activation of caspase-9, a key initiator of the intrinsic apoptotic pathway.[5][6] Activated caspase-9 then activates the executioner caspases-3 and -7, which in turn cleave PARP and other cellular substrates, ultimately leading to apoptosis.[5][6]

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